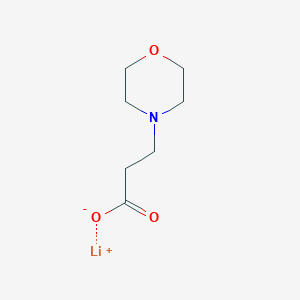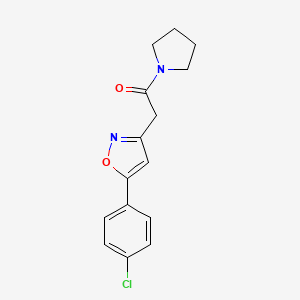
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, also known as CX-516, is a nootropic compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are responsible for fast excitatory neurotransmission in the brain. CX-516 has been shown to enhance cognitive function, memory, and learning ability in various preclinical and clinical studies.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone and its derivatives have been extensively studied for their synthesis methods and structural analysis. The study by Lokeshwari and Kumar (2017) focuses on the synthesis of isoxazoles, including derivatives of 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, using 1,3-dipolar cycloaddition reactions and their subsequent screening for antioxidant and antimicrobial activities (Lokeshwari & Kumar, 2017). Similarly, the work by Nural et al. (2018) involves the synthesis of polysubstituted derivatives and their antimicrobial activity assessment (Nural et al., 2018). These studies contribute to the understanding of the chemical properties and potential applications of this compound in various fields.
Molecular Docking and Activity Studies
The research by ShanaParveen et al. (2016) provides insights into the molecular structure, vibrational spectra, and HOMO-LUMO analysis of similar compounds. It also explores their potential as inhibitors through molecular docking studies, indicating possible applications in drug design and molecular biology (ShanaParveen et al., 2016). This is further supported by the work of Sivakumar et al. (2021), which combines experimental and theoretical vibrational studies, molecular docking, and antimicrobial activity assessments, suggesting a wide range of applications in medicinal chemistry and materials science (Sivakumar et al., 2021).
Synthetic Methods and Biological Activities
The works by Ravula et al. (2016) and Govindhan et al. (2017) discuss the microwave-assisted synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives, highlighting the compound's potential in the development of anti-inflammatory and antibacterial agents (Ravula et al., 2016); (Govindhan et al., 2017). These studies are vital for understanding the synthetic pathways and potential pharmacological uses of the compound.
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-5-3-11(4-6-12)14-9-13(17-20-14)10-15(19)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXWAEITDYXJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


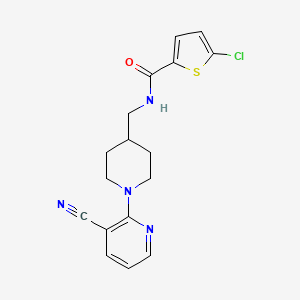

![2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2443608.png)
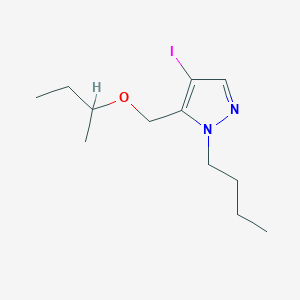
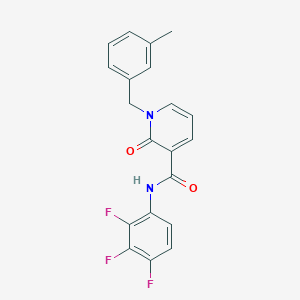
![N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2443612.png)
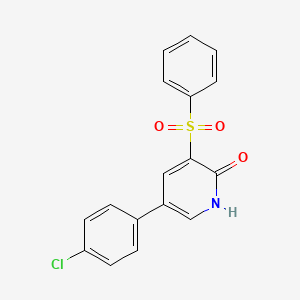

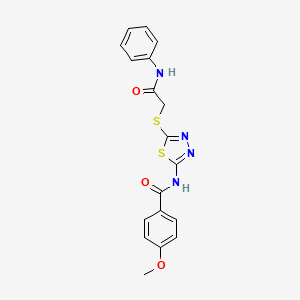
![2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2443618.png)
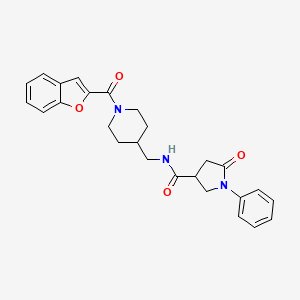
![N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2443622.png)
